![molecular formula C22H32N4O2 B5640102 2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640102.png)
2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
The compound in focus belongs to a class of substances that exhibit significant synthetic and structural interest due to their complex molecular architecture. It involves a spiro configuration, integrating diazaspiro[5.5]undecane frameworks, which are pivotal in medicinal chemistry for their potential biological activities.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the target compound, showcases the efficiency of intramolecular spirocyclization processes. These reactions often involve the activation of pyridine rings followed by the addition of nucleophiles under specific conditions to achieve the desired spiro architecture (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural characterization of similar compounds is achieved through techniques like single-crystal X-ray diffraction. Such analyses reveal intricate details about molecular conformation, demonstrating the compound's arrangement and the presence of supramolecular interactions, which are critical for understanding its properties (T. Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane frameworks with various electrophiles has been explored, revealing their versatility in forming spirocyclic adducts or derivatives through targeted functionalization. This adaptability underscores the compound's significance in synthetic chemistry for generating pharmacologically relevant structures (Cordes et al., 2013).
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-18(24-11-2-3-12-24)21(28)25-13-8-22(9-14-25)7-6-20(27)26(17-22)16-19-5-4-10-23-15-19/h4-5,10,15,18H,2-3,6-9,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORGSGGIXUHRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CCC(=O)N(C2)CC3=CN=CC=C3)CC1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
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